3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide
Description
3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide (CAS: 1803592-53-1) is a sulfonamide derivative characterized by a propane-1-sulfonamide backbone substituted with a 2-aminoethyl group and a biphenylmethyl group at the nitrogen atom.
Properties
IUPAC Name |
3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c19-11-4-14-24(22,23)21(13-12-20)15-16-7-9-18(10-8-16)17-5-2-1-3-6-17/h1-3,5-10H,4,11-15,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNSQKZZKRHGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN(CCN)S(=O)(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the sulfonamide group: This step might involve the reaction of the biphenyl compound with a sulfonyl chloride in the presence of a base.
Attachment of the aminoethyl group: This could be done through a nucleophilic substitution reaction where the sulfonamide is reacted with an aminoethyl halide.
Final amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially acting as an antibacterial agent.
Comparison with Similar Compounds
Structural Analog: 3-Amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide
- CAS : 1803598-68-6
- Molecular Formula : C₁₉H₂₇N₃O₂S
- Molecular Weight : 361.50 g/mol
- Key Differences: Substituent: 3-aminopropyl group (vs. 2-aminoethyl in the target compound). Impact: The longer alkyl chain (3 carbons vs. 2) may enhance flexibility and alter interactions with hydrophobic enzyme pockets. This could affect solubility or binding affinity .
Structural Analog: 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide
- CAS : 600137-19-7
- Molecular Formula : C₂₃H₂₄N₂O₃S
- Molecular Weight : 408.51 g/mol
- Key Differences: Core Structure: Propanamide (vs. propane-sulfonamide). Substituents: Phenylpropanamide and phenylethylsulfonamide groups.
Structural Analog: (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[[(4-chlorophenyl)amino]thioxomethyl]amino]ethyl]-2-propenamide
- Empirical Formula : C₁₈H₁₅Cl₄N₃OS
- Molecular Weight : 467.2 g/mol
- Key Differences :
Comparative Data Table
*Molecular formula and weight calculated based on structural analysis.
Key Findings and Implications
- Aminoalkyl Chain Length: The 2-aminoethyl vs.
- Aromatic Substituents : The biphenylmethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to matriptase inhibitors (e.g., compound 59 in ) .
- Functional Group Diversity : Sulfonamide derivatives (e.g., ) are prevalent in protease inhibition, suggesting the target compound could share analogous mechanisms.
Biological Activity
3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to inflammation and immune response modulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide is characterized by the following molecular formula:
- Molecular Formula : C18H25N3O2S
- Molecular Weight : 347.4750 g/mol
This compound contains a sulfonamide functional group, which is crucial for its biological activity.
Sulfonamides are known to inhibit various biological pathways. Recent studies have indicated that compounds similar to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide exhibit inhibitory effects on the NLRP3 inflammasome, a critical component of the innate immune system. The NLRP3 inflammasome is involved in the activation of pro-inflammatory cytokines such as IL-1β.
Key Findings:
- Inflammasome Inhibition : The compound has been shown to inhibit the NLRP3 inflammasome with an IC50 value of approximately 0.91 μM in cellular assays, indicating potent anti-inflammatory properties .
- Cytotoxicity Assessment : In studies using J774A.1 and HEK293 cells, most tested compounds demonstrated low cytotoxicity at concentrations significantly higher than their inhibitory potency .
- Binding Affinity : The binding affinity of this compound to the NLRP3 protein was measured using microscale thermophoresis (MST), revealing a Kd value of 84 nM, which correlates with its inhibitory potency .
Efficacy in In Vivo Models
In vivo studies further support the therapeutic potential of this compound. For instance:
- Mouse Model Studies : In a mouse model where serum IL-1β production was NLRP3-dependent, administration of the compound significantly suppressed IL-1β levels while not affecting TNF-α levels, suggesting selective engagement with the NLRP3 inflammasome .
Case Studies and Research Findings
Several studies have highlighted the biological activity of sulfonamide compounds similar to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
